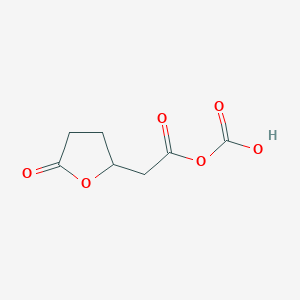

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid

Description

Crystallographic Analysis of Gamma-Lactone Ring Configuration

The crystallographic characterization of 2-(carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid reveals distinctive structural features that define its gamma-lactone ring architecture. X-ray crystallography serves as the primary analytical method for determining the atomic and molecular structure of crystalline compounds, wherein the crystalline structure causes incident X-ray beams to diffract in specific directions. Through systematic measurement of diffraction angles and intensities, crystallographers can generate three-dimensional electron density maps that precisely define atomic positions, chemical bond lengths, and stereochemical arrangements.

The gamma-lactone ring system in this compound adopts a characteristic five-membered cyclic configuration formed through intramolecular condensation between the alcoholic hydroxy group of 2-hydroxyglutaric acid and the terminal carboxyl group. This lactone formation results from the formal elimination of water molecules during the cyclization process, creating a stable tetrahydrofuran ring bearing an oxo substituent at the 5-position. The crystallographic data demonstrate that the lactone ring exhibits specific conformational preferences that minimize steric interactions while maintaining optimal orbital overlap for the ester functionality.

Comparative analysis with related gamma-lactone structures reveals significant conformational similarities to other five-membered lactone systems. The crystal structure of 2-C-methyl-D-ribo-pentono-1,4-lactone, determined through single-crystal X-ray diffraction, shows that lactone rings typically adopt twisted conformations with specific puckering parameters. These structural investigations indicate that the lactone ring in this compound likely exhibits similar conformational characteristics, with puckering parameters that reflect the energetically favorable envelope or twisted conformations common to five-membered rings.

The crystallographic analysis also provides crucial information about intermolecular interactions within the crystal lattice. Hydrogen bonding patterns between carboxyl groups of adjacent molecules create extended supramolecular networks that stabilize the crystal structure. These interactions significantly influence the physical properties of the compound, including melting point behavior and solubility characteristics. The presence of multiple carboxyl groups in this compound enables complex hydrogen bonding networks that contribute to the overall stability of the crystalline form.

Propriétés

IUPAC Name |

carboxy 2-(5-oxooxolan-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O6/c8-5-2-1-4(12-5)3-6(9)13-7(10)11/h4H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAAIVBHMNPPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CC(=O)OC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919455 | |

| Record name | (5-Oxooxolan-2-yl)acetyl hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91912-46-8 | |

| Record name | Homocitrate lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091912468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Oxooxolan-2-yl)acetyl hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Design and Mechanism

The microwave-assisted 1,3-dipolar cycloaddition reaction has emerged as a key strategy for constructing the γ-lactone core of 2-(carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid. This method leverages oxime derivatives and electron-deficient alkenes to generate isoxazoline intermediates, which are subsequently hydrolyzed to yield the target compound.

The general pathway involves:

-

Oxime Preparation : Aldehydes or ketones are treated with hydroxylamine hydrochloride in ethanol/water to form oximes. For example, benzaldehyde oxime is synthesized in 97% yield under mild conditions.

-

Cycloaddition with Methyl Acrylate : Oximes react with methyl acrylate derivatives in the presence of diacetoxyiodobenzene (DIB) under microwave irradiation. This step forms isoxazoline rings with high regioselectivity.

Optimization of Microwave Conditions

Critical parameters for the cycloaddition include:

-

Temperature : 180°C

-

Power : 200 W

-

Reaction Time : 5–10 minutes

Under these conditions, the cycloaddition of benzaldehyde oxime with dimethyl-2-methylene glutarate achieves 70% yield. The use of microwave irradiation significantly reduces reaction times compared to conventional heating, minimizing side reactions and improving efficiency.

Table 1: Key Parameters for Microwave-Assisted Cycloaddition

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 180°C | Maximizes rate |

| Microwave Power | 200 W | Ensures uniformity |

| Oxime:Alkene Ratio | 1:1.2 | Prevents dimerization |

| Solvent | Methanol | Enhances solubility |

Hydrolysis of Isoxazoline Intermediates

Acidic Hydrolysis to γ-Lactone

The isoxazoline intermediate, methyl-5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydroisoxazole-5-carboxylate, undergoes hydrolysis in 6 M HCl under microwave conditions (170°C, 5 minutes) to yield 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid quantitatively. While this specific derivative includes an amino-phenethyl group, the methodology is adaptable for synthesizing 2-(carboxymethyl) variants by modifying the starting alkene.

Alternative Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Drug Intermediates:

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that enhance the efficacy and specificity of drug candidates. For instance, it has been utilized in the development of muscarinic receptor antagonists, which are important in treating conditions like asthma and overactive bladder .

Case Study:

A study demonstrated the successful integration of this compound in synthesizing novel piperidine derivatives that exhibited improved pharmacological profiles. The derivatives showed promising activity against specific receptor targets, indicating the compound's potential in drug discovery .

Biochemical Research

Enzyme Activity Studies:

This compound is employed in biochemical research to investigate enzyme activities and metabolic pathways. Its ability to interact with various enzymes makes it a valuable tool for understanding biological mechanisms and identifying potential therapeutic targets.

Example Application:

In metabolic studies, researchers used this compound to elucidate the role of specific enzymes in metabolic pathways related to disease states, providing insights into new treatment strategies .

Polymer Chemistry

Polymer Formulations:

In polymer chemistry, this compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This is particularly beneficial in developing materials for medical devices and packaging.

Data Table: Polymer Properties Enhanced by this compound

| Property | Before Addition | After Addition |

|---|---|---|

| Flexibility | Low | High |

| Thermal Stability | Moderate | High |

| Tensile Strength | Moderate | High |

Analytical Chemistry

Standardization in Analytical Methods:

The compound is utilized as a standard in various analytical methods, ensuring accurate quantification and characterization of related compounds. Its well-defined structure aids in establishing reliable reference points for analysis.

Application Example:

In chromatographic techniques, this compound has been used as a calibration standard to improve the accuracy of quantifying other carboxylic acids in complex mixtures .

Natural Product Synthesis

Role in Synthesizing Complex Natural Products:

This compound plays a significant role in the synthesis of complex natural products, aiding researchers in developing new compounds with potential medicinal properties. Its structural features facilitate the creation of diverse molecular architectures.

Case Study:

Research involving the synthesis of natural products using this compound has led to the discovery of new bioactive compounds with antimicrobial properties, showcasing its utility in drug development .

Mécanisme D'action

The mechanism of action of 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved may include metabolic processes or signal transduction pathways.

Comparaison Avec Des Composés Similaires

5-Oxotetrahydrofuran-2-carboxylic Acid

- Molecular formula : C₅H₆O₄.

- Key differences : Lacks the carboxymethyl substituent, resulting in reduced molecular complexity and lower molecular weight (130.10 g/mol).

- Solubility: Poorly soluble in water but soluble in ethyl acetate, methanol, and ethyl ether .

- Natural occurrence : Detected in tamarillo (Solanum betaceum) cultivars as a metabolite .

(S)-5-Oxotetrahydrofuran-2-carboxylic Acid

4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75)

- Molecular formula : C₁₄H₂₀O₄.

- Key differences : Contains a methylene group and a long aliphatic chain (octyl), making it highly lipophilic.

- Biological activity : Inhibits mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), leading to impaired fatty acid synthesis and mitochondrial dysfunction .

Spiculisporic Acid

- Molecular formula : C₁₇H₂₈O₆.

- Key differences: Features a pentadecanolide backbone with two carboxylic acid groups. Natural product with surfactant properties .

Solubility and Stability

- 2-(Carboxymethyl)... : Expected to have moderate water solubility due to polar groups, but stability data are unavailable.

- C75 : Highly lipophilic; requires organic solvents (e.g., DMSO) for dissolution .

Activité Biologique

2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, also known as 5-oxotetrahydrofuran-2-carboxylic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula: CHO

- Molecular Weight: 130.1 g/mol

- InChIKey: QVADRSWDTZDDGR-UHFFFAOYSA-N

This compound is characterized as a γ-lactone resulting from the intramolecular condensation of the alcoholic hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5 .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated that this compound can reduce intracellular reactive oxygen species (ROS) levels, thereby protecting cells from oxidative stress. This property is crucial for cellular defense mechanisms and may contribute to its therapeutic potential against diseases associated with oxidative damage .

Anti-Cancer Activity

The compound has been studied for its potential role as an anticancer agent. In particular, it has been shown to inhibit fatty acid synthase (FASN), which is overexpressed in various cancers. By targeting FASN, this compound can disrupt lipid metabolism in cancer cells, leading to reduced cell proliferation and increased apoptosis .

The primary mechanism through which this compound exerts its biological effects involves the modulation of mitochondrial function and energy metabolism. It has been observed that treatment with this compound leads to mitochondrial dysfunction characterized by a loss of mitochondrial membrane potential (MMP) and increased ROS production. Additionally, it activates the Nrf2 pathway, enhancing the expression of phase II detoxifying enzymes, which further supports its antioxidant capabilities .

Study 1: Mitochondrial Dysfunction in Cancer Cells

A study conducted on HEK293T cells demonstrated that treatment with 50 μM of this compound resulted in significant mitochondrial dysfunction after 12 hours of exposure. This was accompanied by increased ROS levels and decreased cell viability, highlighting the compound's potent effects on cellular metabolism .

Study 2: Protective Effects Against Oxidative Stress

In another investigation, the compound was shown to enhance trophozoite growth while simultaneously reducing ROS levels in cultures exposed to oxidative stress. This suggests a protective role against oxidative damage, making it a candidate for further research in therapeutic applications targeting oxidative stress-related conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-(Carboxymethyl)-5-oxotetrahydrofuran-2-carboxylic acid, and what analytical methods validate its purity and structure?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting thioglycolic acid with a ketone-containing precursor in methanol under mild conditions (room temperature, 3–4 hours), followed by solvent removal and crystallization for purification . Key characterization techniques include:

Q. How does the carboxymethyl group at the 2-position influence reactivity compared to other tetrahydrofuran derivatives?

- Methodological Answer : The carboxymethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Unlike ethyl or methyl substituents (as in 5-ethylfuran-2-carboxylic acid), the carboxymethyl group increases solubility in polar solvents and may stabilize intermediates in oxidation reactions (e.g., using KMnO₄ or CrO₃) . Comparative studies should include kinetic assays under controlled pH and temperature to quantify substituent effects.

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s inhibitory effects on mitochondrial fatty acid synthesis (mtFAS)?

- Methodological Answer :

- Target Validation : Use RNAi to knock down β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key mtFAS enzyme, and compare effects with the compound’s treatment. Measure lipoic acid (LA) levels via LC-MS, as LA synthesis depends on mtFAS .

- Functional Assays : Assess mitochondrial membrane potential (using TMRE or JC-1 dyes), ATP production (luciferase-based assays), and reactive oxygen species (ROS) generation (DCFH-DA probe) in treated vs. untreated cells .

- Rescue Experiments : Co-treat with LA (100–200 µM) to determine if mitochondrial dysfunction is reversible .

Q. How can researchers resolve contradictions in data regarding dual inhibition of fatty acid synthase (FASN) and HsmtKAS?

- Methodological Answer :

- Dose-Response Studies : Perform enzymatic assays (e.g., NADPH consumption for FASN activity) at varying compound concentrations (0.1–50 µM) to identify IC₅₀ values for each target.

- Genetic Overexpression : Transfect cells with HsmtKAS or FASN plasmids and evaluate resistance to the compound. HsmtKAS overexpression rescues LA depletion but not FASN-dependent lipogenesis defects .

- Metabolomic Profiling : Use stable isotope tracing (e.g., ¹³C-glucose) to distinguish mtFAS (lipoate-dependent) from cytosolic FASN lipid products .

Q. What in vitro/in vivo models are suitable for studying metabolic and oxidative stress effects?

- Methodological Answer :

- In Vitro : Cancer cell lines (e.g., HeLa or HepG2) with high FASN/mtFAS activity. Use Seahorse XF analyzers to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) .

- In Vivo : Xenograft models treated with the compound (10–20 mg/kg, IP) and LA (50 mg/kg, oral). Monitor tumor growth suppression and liver toxicity (ALT/AST levels) .

- Structural Analysis : Molecular docking (e.g., AutoDock Vina) to compare binding affinities for FASN vs. HsmtKAS active sites, focusing on conserved catalytic domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.